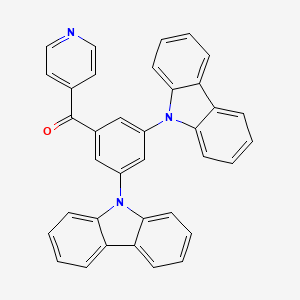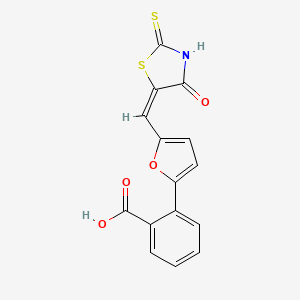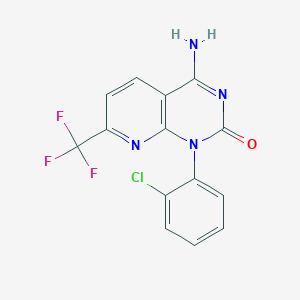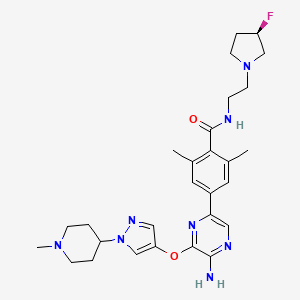
mDCBPy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It features a benzoylpyridine core as an electron-accepting unit and two meta carbazolyl groups as electron-donating units . This compound is notable for its high-contrast reversible tunable emission, making it useful in various applications such as rewritable media and organic light-emitting diodes (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired bonds between the aromatic rings .
Industrial Production Methods
While specific industrial production methods for mDCBPy are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
mDCBPy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or alkyl groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
mDCBPy has a wide range of scientific research applications, including:
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of rewritable media and other electronic devices.
Mecanismo De Acción
The mechanism by which mDCBPy exerts its effects involves the interaction between its electron-accepting benzoylpyridine core and electron-donating carbazolyl groups. This interaction facilitates the delayed fluorescence, allowing the compound to emit light over an extended period. The molecular targets and pathways involved include the excitation and relaxation of electrons within the aromatic rings, leading to the emission of light .
Comparación Con Compuestos Similares
Similar Compounds
mDCBP: Another TADF emitter with similar structural features but different electronic properties.
Uniqueness
mDCBPy stands out due to its high-contrast reversible tunable emission, making it particularly useful in applications requiring precise control over light emission. Its unique combination of electron-accepting and electron-donating units also contributes to its superior performance in OLEDs compared to similar compounds .
Propiedades
Fórmula molecular |
C36H23N3O |
|---|---|
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
[3,5-di(carbazol-9-yl)phenyl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C36H23N3O/c40-36(24-17-19-37-20-18-24)25-21-26(38-32-13-5-1-9-28(32)29-10-2-6-14-33(29)38)23-27(22-25)39-34-15-7-3-11-30(34)31-12-4-8-16-35(31)39/h1-23H |
Clave InChI |
NPPBNNHLNOHWOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)C5=CC=NC=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B11936319.png)


![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B11936336.png)
![(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B11936344.png)

![methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11936357.png)
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid](/img/structure/B11936361.png)


![[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B11936397.png)

![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11936415.png)
